molecular formula C16H23NO5 B6156993 2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid CAS No. 2229448-52-4

2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B6156993
CAS No.: 2229448-52-4
M. Wt: 309.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Methoxylation: The phenyl ring is methoxylated using methanol and a suitable catalyst.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural features.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group can be selectively removed to reveal the active amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(tert-butoxy)carbonyl]amino}-3-hydroxyphenyl)-2-methylpropanoic acid
  • 2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)-2-methylpropanoic acid

Uniqueness

The presence of the methoxy group in 2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid imparts unique electronic properties, influencing its reactivity and interactions. This makes it distinct from similar compounds with different substituents on the phenyl ring.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2229448-52-4

Molecular Formula

C16H23NO5

Molecular Weight

309.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.